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Compound of Interest

Compound Name: Triethylene glycol diacetate

Cat. No.: B090098 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

triethylene glycol diacetate, a compound relevant to various research and development

applications. This document is intended for researchers, scientists, and drug development

professionals, offering a centralized resource for its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of triethylene glycol diacetate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not publicly

available in a

quantitative table

format. Spectral

images are available

for interpretation.
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Note: While spectral images for ¹H NMR of triethylene glycol diacetate are available in

chemical databases, a quantitative table of chemical shifts, multiplicities, and integrations is not

readily published. Interpretation of the spectrum would be required to generate these specific

values.[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not publicly available in a quantitative table

format. Spectral images are available for

interpretation.

Note: Similar to the ¹H NMR data, ¹³C NMR data for triethylene glycol diacetate is primarily

available as spectral images. A detailed peak list with assignments requires direct spectral

analysis.[2][3][4]

Table 3: IR Spectroscopic Data
Frequency (cm⁻¹) Functional Group Assignment

Data not publicly available in a quantitative table

format. Spectral images are available for

interpretation.

Note: Infrared spectra of triethylene glycol diacetate are available. Characteristic peaks

would include C=O stretching for the acetate groups and C-O stretching for the ether and ester

linkages. Precise peak positions would need to be determined from the spectrum.[5]

Table 4: Mass Spectrometry Data
m/z Interpretation

234.110338 [M]⁺ (Exact Mass)

Note: The exact mass of triethylene glycol diacetate is provided, which is a critical piece of

data from high-resolution mass spectrometry.[3] Fragmentation patterns would be observable

in the full mass spectrum.
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation: A sufficient amount of triethylene glycol diacetate is dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃), to achieve a suitable concentration for

analysis.[6] Tetramethylsilane (TMS) may be added as an internal standard for chemical shift

referencing (0 ppm).[6]

2.1.2 ¹H NMR Spectroscopy: The ¹H NMR spectrum is typically acquired on a spectrometer

operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a

sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2

seconds, and a spectral width appropriate for proton signals (typically 0-12 ppm).[7] Data

processing involves Fourier transformation, phasing, baseline correction, and integration of the

signals.

2.1.3 ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument,

often with proton decoupling to simplify the spectrum to single lines for each unique carbon

atom.[8][9] Due to the low natural abundance of ¹³C, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are generally required compared to ¹H NMR to ensure

accurate integration, especially for quantitative analysis.[6][8]

Infrared (IR) Spectroscopy
2.2.1 Sample Preparation: As triethylene glycol diacetate is a liquid, the IR spectrum can be

obtained using the neat liquid. A thin film of the sample is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.[10] Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR

crystal.[11][12]

2.2.2 Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.[11] A background spectrum of the clean salt plates or ATR crystal is recorded

first and automatically subtracted from the sample spectrum.[13] The spectrum is typically

scanned over the mid-infrared range (4000-400 cm⁻¹).[11]
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Mass Spectrometry (MS)
2.3.1 Sample Introduction and Ionization: The sample can be introduced into the mass

spectrometer via direct infusion or through a gas chromatograph (GC-MS). For direct infusion,

the sample is dissolved in a suitable volatile solvent. Electron Ionization (EI) is a common

method for volatile compounds like triethylene glycol diacetate, where high-energy electrons

bombard the sample molecules, causing ionization and fragmentation.[14][15]

2.3.2 Mass Analysis and Detection: The resulting ions are separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The

detector records the abundance of each ion, generating a mass spectrum that shows the

molecular ion and various fragment ions.[16]

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like triethylene glycol diacetate.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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